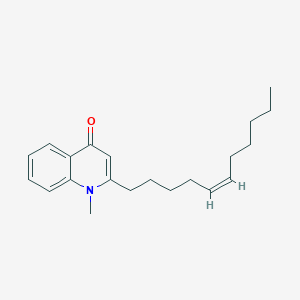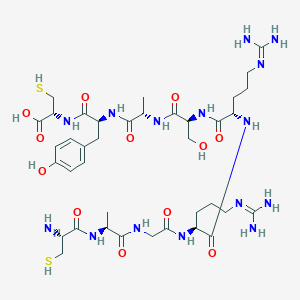
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a peptide composed of the amino acids cysteine, alanine, glycine, arginine, serine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Modified Peptides: Resulting from amino acid substitutions.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , enzymes , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors , drug delivery systems , and cosmetic formulations .
Mecanismo De Acción
The mechanism of action of peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signal transduction pathways , leading to various biological effects. For example, the formation of disulfide bonds can stabilize the peptide’s structure, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
Uniqueness
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties . The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s stability and biological activity.
Propiedades
Fórmula molecular |
C38H63N15O12S2 |
|---|---|
Peso molecular |
986.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
MFOQZVBTICLRRI-KWOAWZLCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


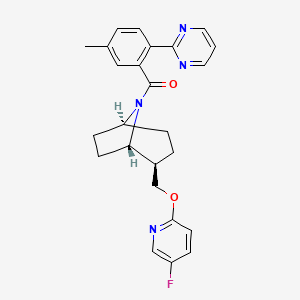
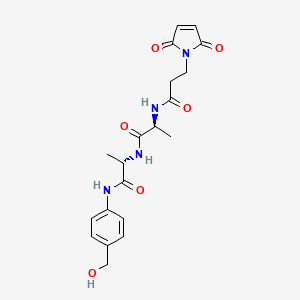
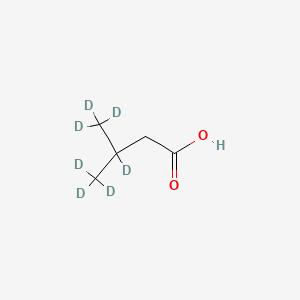
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
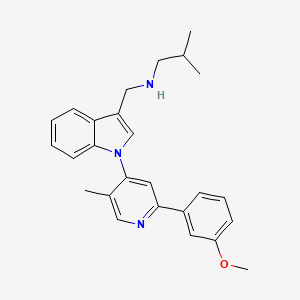
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
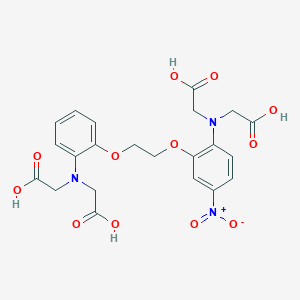
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
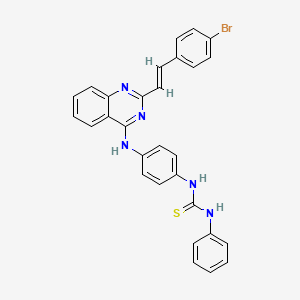
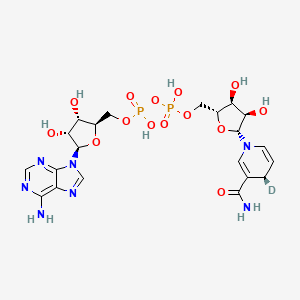
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
